2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-difluorophenyl)acetamide is a complex organic compound notable for its potential applications in medicinal chemistry. The compound is classified under the category of heterocyclic compounds due to the presence of multiple ring structures containing nitrogen atoms. Its unique molecular architecture suggests it may exhibit interesting biological activities, making it a candidate for further research.
The synthesis of 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-difluorophenyl)acetamide typically involves multi-step organic reactions. Common methods may include:
Technical details regarding the specific reagents and conditions (such as temperature, solvent choice, and reaction time) are crucial for optimizing yield and purity but are not detailed in the available sources.
The molecular formula of 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-difluorophenyl)acetamide is C21H18F2N6O2S. The compound features several functional groups including:
The molecular weight is approximately 456.5 g/mol. Structural representations can be derived using software tools that visualize molecular geometry based on the provided SMILES notation: CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC(=CC=C4)SC)N .
The compound is likely to participate in various chemical reactions typical for heterocyclic compounds:
Technical details regarding specific reaction conditions (catalysts, solvents, etc.) would be necessary for practical applications but are not specified in the current literature.
While specific mechanisms of action for this compound are not well-documented in available sources, compounds with similar structural motifs often exhibit biological activities through interactions with biological targets such as enzymes or receptors. For instance:
Further research is needed to elucidate precise mechanisms related to pharmacodynamics and pharmacokinetics.
The compound's reactivity can be inferred from its structure; it contains several functional groups that can participate in typical organic reactions. Its stability under various conditions (pH, temperature) would require empirical testing to ascertain.
The potential applications of 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-difluorophenyl)acetamide primarily lie within medicinal chemistry and drug development:
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2
CAS No.: 39492-88-1